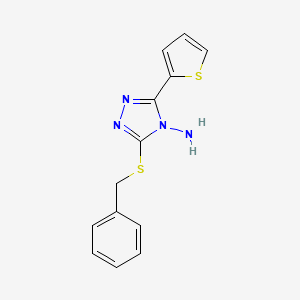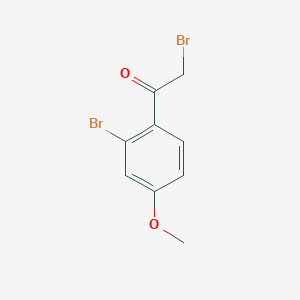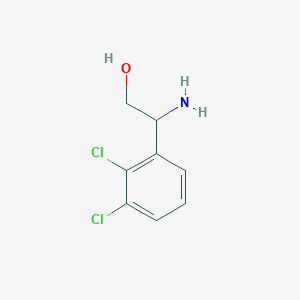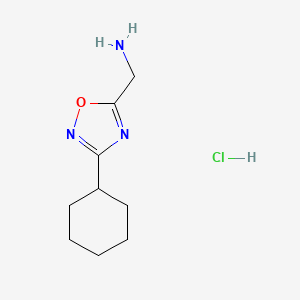
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Descripción general
Descripción
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, or (2E)-2-cyano-3-methoxyphenylprop-2-enoic acid, is a naturally occurring organic compound with a variety of applications in research and laboratory experiments. This compound is a member of the phenylpropanoic acid family and is a conjugated unsaturated fatty acid. It has been used in a variety of biochemical and physiological studies, and is of particular interest to scientists for its potential in drug discovery. In
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
- X-ray Crystallography and Spectroscopy : The compound has been characterized using X-ray crystallography and various spectroscopic methods, which provide insights into its molecular structure and interactions (Venkatesan et al., 2016).
Synthesis and Properties
Synthesis Techniques : It has been synthesized through specific chemical reactions, demonstrating methods for creating and purifying this compound (Kotteswaran et al., 2016).
Thermal and Electrochemical Analysis : Studies include thermal analysis and electrochemical properties, which are crucial for understanding its stability and potential applications (Shanmugam et al., 2019).
Chemical Interactions and Bonding
- Hydrogen Bonding and Molecular Interactions : Investigations into its molecular interactions, such as hydrogen bonding and N⋯π interactions, which are important for understanding its chemical behavior (Zhang et al., 2011).
Antioxidant and Antimicrobial Potential
Antioxidant Properties : Analysis of its antioxidant capabilities, which could have implications for its use in health-related fields (Choudhary et al., 2008).
Antimicrobial Activity : There are studies exploring its potential antimicrobial properties, suggesting possible applications in combating microbial infections (Rauf & Parveen, 2005).
Potential Therapeutic Applications
Hypoglycemic Activity : Research indicates its significance in reducing blood glucose levels, pointing towards potential therapeutic applications for diabetes (Kuranov et al., 2019).
Antiproliferative Activity : Studies on its derivatives show moderate cytotoxicity against certain cancer cell lines, suggesting potential in cancer research (Nurieva et al., 2015).
Mecanismo De Acción
Target of Action
The compound “(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid” is also known as Ferulic acid . It primarily targets enzymes such as Endo-1,4-beta-xylanase Y and Z, Est1e, and O-methyltransferase . These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates and the methylation of specific substrates .
Mode of Action
Ferulic acid interacts with its targets by binding to the active sites of these enzymes, potentially altering their activity
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMEVXDNSXEME-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


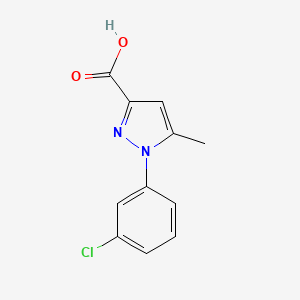
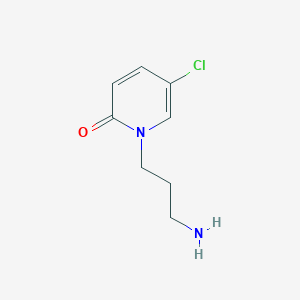
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
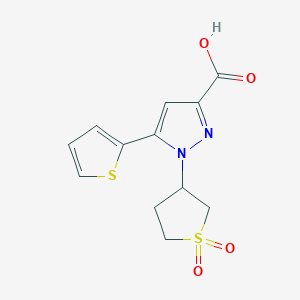
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
